![molecular formula C7H11Br B2527899 2-(Bromomethyl)bicyclo[2.1.1]hexane CAS No. 2460748-77-8](/img/structure/B2527899.png)

2-(Bromomethyl)bicyclo[2.1.1]hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

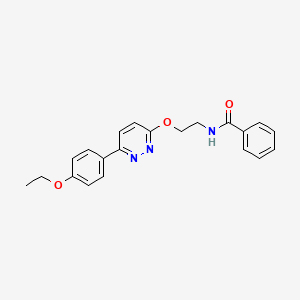

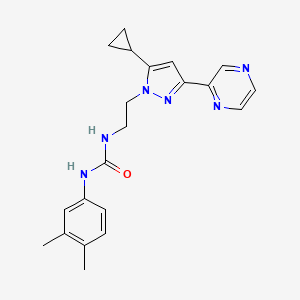

2-(Bromomethyl)bicyclo[2.1.1]hexane is a chemical compound with the CAS Number: 2460748-77-8 . It has a molecular weight of 175.07 . This compound is still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)bicyclo[2.1.1]hexane involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy is efficient and modular, leading to new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis

The Inchi Code for 2-(Bromomethyl)bicyclo[2.1.1]hexane is 1S/C7H11Br/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)bicyclo[2.1.1]hexane include a molecular weight of 175.07 .Wissenschaftliche Forschungsanwendungen

Bioisosteres in Agrochemicals and Pharmaceuticals

Bicyclo[2.1.1]hexanes serve as saturated bioisosteres of ortho-substituted benzene rings. Researchers have incorporated the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of fungicides such as boscalid , bixafen , and fluxapyroxad . These compounds demonstrate promising biological activity and can potentially enhance the efficacy of agrochemicals and pharmaceuticals.

Late-Stage Modification of Natural Products

The synthesis of bicyclo[2.1.1]hexanes enables late-stage modifications of natural products. Researchers have used this methodology to transform tertiary alcohol units on bicyclohexane frameworks, leading to novel functionalized bicycles that were traditionally inaccessible . Such modifications expand the chemical space available for drug discovery.

Unified Access to Diverse Substitution Patterns

A recent photocatalytic cycloaddition reaction provides access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns. These include bridge-substituted structures representing ortho-, meta-, and polysubstituted benzene bioisosteres. This method allows investigation of chemical space that was previously inaccessible to aromatic motifs .

Zukünftige Richtungen

Bicyclo[2.1.1]hexanes, including 2-(Bromomethyl)bicyclo[2.1.1]hexane, are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view , indicating potential for future research and development in this area.

Wirkmechanismus

Target of Action

It is known that bicyclo[211]hexanes are incorporated in newly developed bio-active compounds , suggesting that they interact with biological targets.

Mode of Action

It is known that the compound can be used in photochemical reactions to access new building blocks via [2 + 2] cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The compound’s use in the creation of new building blocks via [2 + 2] cycloaddition suggests that it may affect pathways involving these building blocks.

Result of Action

The compound’s use in the creation of new building blocks via [2 + 2] cycloaddition suggests that it may have a role in the synthesis of other compounds.

Action Environment

The compound’s use in photochemical reactions suggests that light may play a role in its action.

Eigenschaften

IUPAC Name |

2-(bromomethyl)bicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRBJBBADQYZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)

![(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid](/img/structure/B2527823.png)

![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)